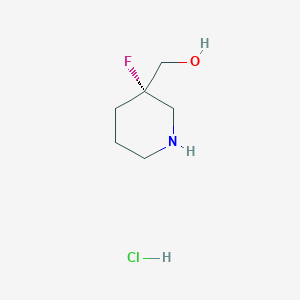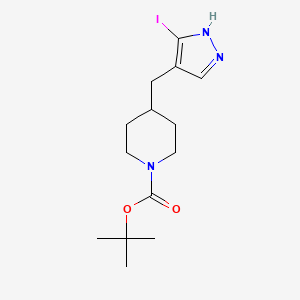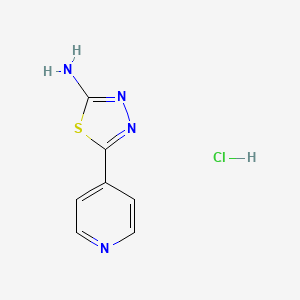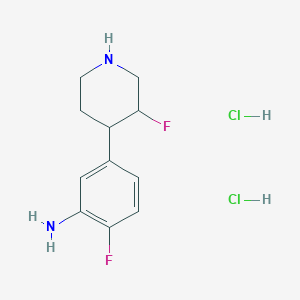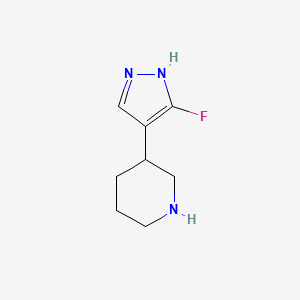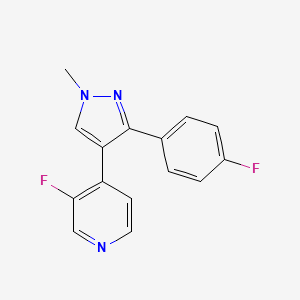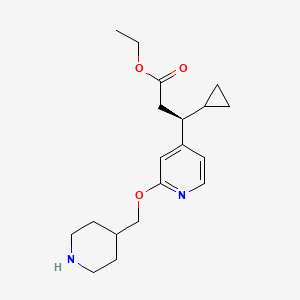![molecular formula C10H14O2 B15226141 (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one](/img/structure/B15226141.png)
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-4-Oxaspiro[bicyclo[320]heptane-6,1’-cyclopentan]-7-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one typically involves multiple steps, including cycloaddition reactions and subsequent functional group transformations. One common approach is the [2+2] cycloaddition of suitable precursors under photochemical conditions, followed by further functionalization to achieve the desired spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug discovery, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(1S,5S)-Bicyclo[3.2.0]heptan-2-one: Shares a similar bicyclic structure but lacks the spirocyclic oxygen atom.
(1S,5S)-Spiro[bicyclo[3.2.0]heptane-2,2’-[1,3]dioxolane]: Contains a spirocyclic dioxolane ring instead of the oxaspiro structure.
Uniqueness
The uniqueness of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one lies in its specific spirocyclic arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical space and developing novel applications .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one |
InChI |
InChI=1S/C10H14O2/c11-8-7-3-6-12-9(7)10(8)4-1-2-5-10/h7,9H,1-6H2/t7-,9-/m1/s1 |
InChI Key |
FNAOMPNFIBVSGB-VXNVDRBHSA-N |
Isomeric SMILES |
C1CCC2(C1)[C@H]3[C@@H](C2=O)CCO3 |
Canonical SMILES |
C1CCC2(C1)C3C(C2=O)CCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B15226059.png)
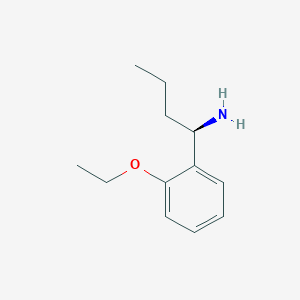
![1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B15226070.png)


![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile](/img/structure/B15226093.png)
